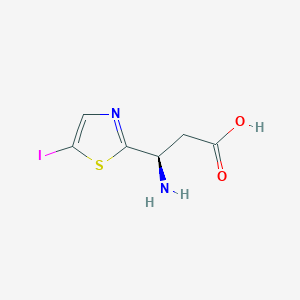
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid is a unique compound characterized by the presence of an amino group, an iodine atom, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid typically involves the introduction of the thiazole ring followed by the incorporation of the iodine atom. One common method involves the reaction of a thiazole precursor with an iodine source under controlled conditions. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine atom and the thiazole ring allows it to bind to specific sites on proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(5-bromo-1,3-thiazol-2-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.
(3R)-3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid: Contains a chlorine atom instead of iodine.
(3R)-3-Amino-3-(5-fluoro-1,3-thiazol-2-yl)propanoic acid: Features a fluorine atom in place of iodine.
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid lies in the presence of the iodine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs. The larger size and higher atomic number of iodine can influence the compound’s reactivity and binding affinity in biological systems.
Biological Activity
(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid, with the CAS number 1841222-21-6, is a compound characterized by its unique molecular structure, which includes a thiazole ring and an amino acid backbone. Its molecular formula is C6H7IN2O2S, and it has a molecular weight of 298.10 g/mol .
Structure
The compound features:
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Iodine substitution : The presence of iodine at the 5-position of the thiazole ring enhances its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly glutamate receptors. Glutamate is a key neurotransmitter in the central nervous system, involved in synaptic plasticity and cognitive functions. The structure of this compound suggests potential agonistic activity on glutamate receptors, which could lead to neuroprotective effects or modulation of excitatory neurotransmission .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that thiazole derivatives exhibit neuroprotective properties by modulating glutamate receptor activity. This suggests that this compound could potentially mitigate excitotoxicity associated with neurodegenerative diseases .
- Pain Modulation : Compounds structurally related to this amino acid have been shown to act as modulators of pain pathways via interaction with TRPV channels, which are implicated in nociception. This could position this compound as a candidate for developing analgesics .
In Vitro and In Vivo Studies
In vitro assays have indicated that derivatives of thiazole compounds can inhibit the secretion of virulence factors in pathogenic bacteria, suggesting antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed .
Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H7IN2O2S |
|---|---|
Molecular Weight |
298.10 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |
InChI Key |
AARDCGSAOXODLV-GSVOUGTGSA-N |
Isomeric SMILES |
C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















